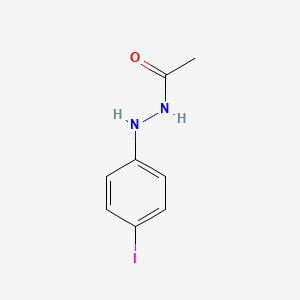
6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid: is a chemical compound with the molecular formula C12H12O5 It is a derivative of chroman, a bicyclic organic compound, and features two carboxylic acid groups and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chroman-3,6-dicarboxylic acid 6-methyl ester typically involves the esterification of chroman-3,6-dicarboxylic acid. One common method is the reaction of chroman-3,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of chroman-3,6-dicarboxylic acid 6-methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, esters, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antioxidant properties and could be investigated for its effects on cellular processes.
Medicine: The compound’s potential medicinal properties are of interest. It may be explored for its therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: In the industrial sector, chroman-3,6-dicarboxylic acid 6-methyl ester can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of chroman-3,6-dicarboxylic acid 6-methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s antioxidant properties could involve scavenging free radicals and protecting cells from oxidative damage. Detailed studies are required to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Chroman-3-carboxylic acid: A related compound with one carboxylic acid group.
Chroman-6-carboxylic acid: Another related compound with a carboxylic acid group at a different position.
Chroman-3,6-dicarboxylic acid: The parent compound without the methyl ester group.
Uniqueness: 6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid is unique due to the presence of both carboxylic acid and methyl ester groups. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C12H12O5 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-16-12(15)7-2-3-10-8(4-7)5-9(6-17-10)11(13)14/h2-4,9H,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
IQZACDIIZDIHRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Hydroxy-2-[(1H-indol-3-yl)methyl]-4-(methoxyimino)pentanedioic acid](/img/structure/B8502287.png)
![4-Piperidinecarboxamide,4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B8502295.png)
![[2-(4-Chlorophenyl)thiazol-5-yl]methanol](/img/structure/B8502302.png)


![[1,1'-Biphenyl]-4-sulfonamide, 2',4'-difluoro-N-(5-hydroxypentyl)-](/img/structure/B8502325.png)

![METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE](/img/structure/B8502337.png)





![2-Chloro-N-(2,6-diethylphenyl)-N-[(1,3-dioxan-2-yl)methyl]acetamide](/img/structure/B8502398.png)
